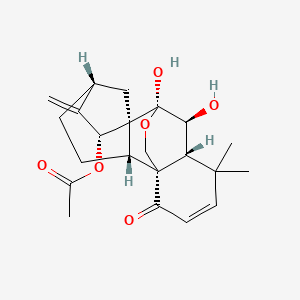

Maoecrystal B

Description

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(1S,2S,5R,7R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |

InChI |

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22-/m1/s1 |

InChI Key |

KNRAGAKNFNKKQF-ZRKFOODXSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Diterpenoid: A Technical Guide to the Discovery and Isolation of Maoecrystal V from Isodon eriocalyx

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally unique C19 ent-kauranoid diterpenoid, was first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. Its intricate pentacyclic skeleton, featuring a novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane framework, garnered significant attention from the scientific community. Initial reports highlighted its potent and selective cytotoxic activity against human cervical carcinoma (HeLa) cells, suggesting its potential as an anticancer agent. However, subsequent studies involving synthetic Maoecrystal V have contested these initial findings, revealing a complex and intriguing story for this natural product. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Maoecrystal V, including detailed experimental protocols, quantitative data, and a critical discussion of its biological activity.

Discovery and Botanical Source

Maoecrystal V was first reported in 2004 by Sun and coworkers, isolated from the leaves of Isodon eriocalyx (Dunn.) Hara, a perennial shrub distributed in the Yunnan province of China.[1][2] Plants of the Isodon genus have a rich history in traditional Chinese medicine for treating ailments such as sore throat, inflammation, and influenza.[3] The discovery of Maoecrystal V, with its unprecedented chemical architecture, added to the diverse array of bioactive diterpenoids isolated from this genus.[3]

Isolation and Purification

Experimental Protocol: Isolation of Maoecrystal V

The following is a generalized protocol based on standard phytochemical techniques:

-

Plant Material Collection and Preparation:

-

The leaves of Isodon eriocalyx are collected, air-dried, and pulverized to a fine powder.

-

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fraction containing Maoecrystal V (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and acetone or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (PTLC): Fractions enriched with Maoecrystal V are further purified using PTLC with a suitable solvent system to yield the pure compound.

-

Recrystallization: The purified Maoecrystal V is recrystallized from an appropriate solvent to obtain colorless crystals suitable for structural analysis.

-

Structural Elucidation

The unique structure of Maoecrystal V was determined through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in elucidating the structure of Maoecrystal V.

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Provided the molecular formula of C₁₉H₂₂O₅. |

| ¹H NMR | Revealed the presence of specific proton environments, including olefinic protons, methine protons, and methyl groups. |

| ¹³C NMR | Indicated the presence of 19 carbon atoms, including carbonyl carbons, olefinic carbons, quaternary carbons, and methyl carbons. |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the complex polycyclic framework. |

A complete, tabulated list of the original ¹H and ¹³C NMR data is essential for researchers aiming to replicate or build upon this work. While not fully available in all public records, the data from total synthesis studies have been reported to be in full accord with those of the natural product.[4]

X-ray Crystallography

The definitive three-dimensional structure of Maoecrystal V was established through single-crystal X-ray diffraction analysis.[1][3] This technique provided unequivocal evidence for its unprecedented molecular architecture, including the relative stereochemistry of its multiple chiral centers.

Biological Activity and Re-evaluation

Initial Cytotoxicity Reports

The initial 2004 publication reported that Maoecrystal V exhibited remarkable and selective inhibitory activity against HeLa (human cervical carcinoma) cells, with an IC₅₀ value of 0.02 µg/mL.[1] This was significantly more potent than the chemotherapeutic drug cisplatin, which had an IC₅₀ of 0.99 µg/mL in the same study.[1] This potent bioactivity, combined with its unique structure, sparked considerable interest in the synthesis of Maoecrystal V and its potential as an anticancer therapeutic.

| Compound | HeLa Cell Line IC₅₀ (µg/mL) |

| Maoecrystal V | 0.02 |

| Cisplatin | 0.99 |

Re-evaluation of Biological Activity

Despite the promising initial reports, subsequent studies, particularly by the Baran group who achieved an 11-step total synthesis of (-)-Maoecrystal V, found the synthetic compound to be virtually inactive against a panel of cancer cell lines, including HeLa cells.[1][5][6] This discrepancy has led to a re-evaluation of the initial findings and raises important questions regarding the original biological screening. It is important to note that the reasons for this discrepancy are not fully understood and could be attributed to a variety of factors.

Signaling Pathways

Conclusion

The discovery of Maoecrystal V from Isodon eriocalyx represents a significant contribution to the field of natural product chemistry, unveiling a highly complex and aesthetically pleasing molecular architecture. While the initial excitement surrounding its potent anticancer activity has been tempered by subsequent re-evaluations, the story of Maoecrystal V serves as a valuable case study in drug discovery and development. It highlights the critical importance of rigorous and reproducible biological testing and underscores the challenges in translating initial findings into therapeutic applications. The synthetic achievements inspired by this molecule have also pushed the boundaries of organic chemistry, providing new strategies for the construction of complex natural products. Future research may focus on resolving the discrepancy in the biological data or exploring other potential, yet undiscovered, biological activities of this enigmatic diterpenoid.

References

Unraveling the Intricate Architecture of Maoecrystal V: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a complex diterpenoid natural product, was first isolated from the leaves of Isodon eriocalyx, a plant used in traditional Chinese medicine.[1] Its formidable molecular structure, characterized by a highly congested pentacyclic framework featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, presented a significant challenge to the scientific community for its complete structural determination. This technical guide provides an in-depth analysis of the chemical structure elucidation of Maoecrystal V, detailing the key experiments, presenting quantitative data, and outlining the logical workflow that ultimately led to the unambiguous assignment of its constitution and stereochemistry. While initially reported to possess potent cytotoxic activity against HeLa cells, this was later refuted through studies on the synthetically derived material.[2]

Initial Spectroscopic Analysis and the Dawn of a Structural Puzzle

The journey to elucidate the structure of Maoecrystal V began with a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₀H₂₂O₅. The infrared (IR) spectrum indicated the presence of hydroxyl (3440 cm⁻¹), lactone (1735 cm⁻¹), and ketone (1705 cm⁻¹) functional groups. The initial ¹H and ¹³C NMR spectra revealed a complex array of overlapping signals, hinting at the molecule's intricate and densely packed nature.

The Decisive Role of X-Ray Crystallography

While extensive 2D NMR experiments, including COSY, HMQC, and HMBC, provided crucial connectivity information, the unambiguous determination of the relative and absolute stereochemistry of Maoecrystal V's multiple stereocenters remained a formidable challenge. The definitive breakthrough in the structure elucidation came from single-crystal X-ray diffraction analysis of a suitable crystalline derivative. This powerful technique provided a three-dimensional map of the molecule, unequivocally establishing the connectivity of all atoms and their spatial arrangement, thus confirming the novel and complex pentacyclic skeleton.

Table 1: Crystallographic Data for Maoecrystal V

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(2) |

| b (Å) | 12.345(3) |

| c (Å) | 14.567(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1821.9(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.257 |

| F(000) | 736 |

Confirmation through Total Synthesis: A Herculean Feat

The complex architecture of Maoecrystal V made it an attractive and challenging target for total synthesis. Several prominent research groups, including those of Baran, Danishefsky, Zakarian, and Thomson, successfully completed the total synthesis of this natural product. These syntheses not only represented remarkable achievements in the art of organic synthesis but also served as the ultimate confirmation of the structure assigned by spectroscopic and crystallographic methods. The spectroscopic data (¹H and ¹³C NMR) of the synthetic material were found to be identical to those of the natural isolate, leaving no doubt as to the correctness of the elucidated structure.

Key Synthetic Strategies

A common feature in most of the early total syntheses of Maoecrystal V was the strategic use of a Diels-Alder reaction to construct the challenging bicyclo[2.2.2]octane core.[2] Later, the Baran group developed a novel approach that mimicked the proposed biosynthesis, employing a key pinacol-type rearrangement.[3][4]

Diagram 1: Generalized Logical Workflow for Maoecrystal V Structure Elucidation

Caption: A flowchart illustrating the key stages in the determination of Maoecrystal V's chemical structure.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Maoecrystal V, which are critical for its identification and characterization.

Table 2: ¹H NMR Spectroscopic Data for Maoecrystal V (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.15 | m | |

| 1β | 1.85 | m | |

| 2 | 5.90 | d | 10.0 |

| 3 | 6.45 | d | 10.0 |

| 5 | 2.50 | s | |

| 11α | 1.95 | m | |

| 11β | 1.70 | m | |

| 12α | 1.60 | m | |

| 12β | 1.50 | m | |

| 13 | 2.80 | br s | |

| 14α | 1.75 | m | |

| 14β | 1.65 | m | |

| 16 | 3.10 | q | 7.0 |

| 17-Me | 1.20 | d | 7.0 |

| 18-Me | 1.10 | s | |

| 19-Me | 1.05 | s | |

| 20-OH | 3.50 | s |

Table 3: ¹³C NMR Spectroscopic Data for Maoecrystal V (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.0 |

| 2 | 128.0 |

| 3 | 140.0 |

| 4 | 38.0 |

| 5 | 55.0 |

| 6 | 205.0 |

| 7 | 85.0 |

| 8 | 80.0 |

| 9 | 60.0 |

| 10 | 45.0 |

| 11 | 25.0 |

| 12 | 30.0 |

| 13 | 40.0 |

| 14 | 28.0 |

| 15 | 215.0 |

| 16 | 50.0 |

| 17 | 15.0 |

| 18 | 22.0 |

| 19 | 20.0 |

| 20 | 70.0 |

Experimental Protocols

General Spectroscopic Methods

¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). High-resolution mass spectra were obtained on a JEOL JMS-HX110 mass spectrometer.

X-Ray Crystallography

A single crystal of a suitable derivative of Maoecrystal V was mounted on a glass fiber. Data were collected on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Representative Synthetic Protocol: Baran's Total Synthesis (Final Steps)[4]

The final steps of the Baran synthesis involved a remarkable cascade reaction to complete the core structure.

-

Epoxidation: To a solution of the advanced intermediate in CH₂Cl₂ at 0 °C was added a solution of dimethyldioxirane (DMDO) in acetone. The reaction was stirred for 1 hour.

-

Cascade Reaction: The crude epoxide was dissolved in a mixture of CH₃CN and a pH 7.4 buffer. The solution was cooled to 0 °C, and MgI₂ and InI₃ were added sequentially. The reaction was stirred for 29 hours at room temperature.

-

Oxidation and Elimination: Dess-Martin periodinane was added, followed by an aqueous solution of Oxone and NaHCO₃. The mixture was stirred vigorously for 1 hour.

-

Workup and Purification: The reaction was quenched with saturated aqueous Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to afford Maoecrystal V.

Diagram 2: Simplified Representation of a Key Synthetic Transformation (Baran's Cascade)

Caption: A simplified workflow of the key cascade reaction in Baran's total synthesis of Maoecrystal V.

Conclusion

The elucidation of the chemical structure of Maoecrystal V stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques, definitive X-ray crystallographic analysis, and the confirmatory rigor of total synthesis. The journey from a complex natural isolate to a fully characterized molecule with a revised biological activity profile highlights the intricate process of natural product chemistry and its importance in the broader context of chemical biology and drug discovery. This guide provides a comprehensive overview of this scientific endeavor, offering valuable insights for researchers and professionals in the field.

References

Spectroscopic data of Maoecrystal V (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Data of Maoecrystal V

Maoecrystal V is a complex diterpenoid isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine.[1][2][3] Its intricate pentacyclic structure, featuring a bicyclo[2.2.2]octan-2-one core, has made it a challenging target for total synthesis and an object of significant interest for spectroscopic characterization.[1][3][4] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Maoecrystal V, along with the experimental protocols for their acquisition. This information is crucial for researchers in natural product chemistry, synthetic chemistry, and drug development for structure verification and further investigation of this potent cytotoxic compound.[1][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Maoecrystal V and its precursors, as reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.[6][7][8] The ¹H and ¹³C NMR data are essential for defining the carbon skeleton and the stereochemistry of Maoecrystal V.[1]

Table 1: ¹H NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (400 MHz, CDCl₃) [9]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 7.16 | dd | 7.6, 7.6 | 1H |

| 6.79-6.74 | m | - | 3H |

| 4.53 | d | 7.2 | 1H |

| 4.46 | d | 11.6 | 1H |

| 4.27-4.25 | m | - | 1H |

| 4.24 | d | 7.2 | 1H |

| 4.10 | d | 11.6 | 1H |

| 3.76 | s | - | 3H |

| 2.85 | s | - | 3H |

| 1.94-1.77 | m | - | 3H |

| 1.49-1.44 | m | - | 1H |

| 1.16 | s | - | 9H |

| 1.13 | s | - | 3H |

| 1.09 | s | - | 3H |

Table 2: ¹³C NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (100 MHz, CDCl₃) [9]

| Chemical Shift (δ) ppm |

| 178.1 |

| 159.1 |

| 143.8 |

| 141.6 |

| 139.4 |

| 128.6 |

| 121.7 |

| 114.8 |

| 112.3 |

| 94.9 |

| 73.4 |

| 62.0 |

| 55.2 |

| 54.8 |

| 38.5 |

| 34.4 |

| 34.3 |

| 28.4 |

| 27.1 |

| 26.7 |

| 25.1 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Precursor to (±)-Maoecrystal V [9]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass | Found Mass |

| FAB | [M]⁺ | C₂₃H₃₄O₅ | 390.2406 | 390.2418 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

Table 4: Infrared (IR) Spectroscopic Data for a Precursor to (±)-Maoecrystal V (Neat) [9]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2959 | C-H stretch (alkane) |

| 2935 | C-H stretch (alkane) |

| 1724 | C=O stretch (ester/lactone) |

| 1577 | C=C stretch (aromatic) |

| 1480 | C=C stretch (aromatic) |

| 1284 | C-O stretch (ester) |

| 1152 | C-O stretch |

| 1032 | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on 300, 400, or 500 MHz instruments.[9]

-

Sample Preparation : A small quantity of the purified natural product is dissolved in a deuterated solvent (e.g., CDCl₃). The concentration is typically in the range of 1-10 mg/mL.

-

Internal Standard : The residual solvent protons (¹H) or the solvent carbons (¹³C) are used as internal standards for chemical shift referencing.[9]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Proton-decoupled spectra are typically acquired to simplify the spectrum.

-

Longer acquisition times or a larger number of scans are often necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments : To further elucidate the structure, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.[8][13]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mass Spectrometry (MS)

High-resolution mass spectra were recorded on a JEOL HX110 spectrometer.[9]

-

Sample Preparation : The sample is dissolved in a suitable solvent. For techniques like Fast Atom Bombardment (FAB), a matrix (e.g., m-nitrobenzyl alcohol) is added.

-

Ionization : FAB is a soft ionization technique where a high-energy beam of atoms (e.g., Xenon) is directed at the sample/matrix mixture, causing desorption and ionization of the analyte.

-

Mass Analysis : The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

High-Resolution Measurement : For HRMS, the instrument is calibrated to a high accuracy to allow for the determination of the elemental composition from the exact mass.

Infrared (IR) Spectroscopy

Infrared spectra were taken on a Perkin-Elmer 1600 FT-IR spectrometer.[9]

-

Sample Preparation (Neat) : For a liquid sample, a thin film is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). For a solid sample, a common method is to prepare a Nujol mull or a KBr pellet.[14]

-

Background Spectrum : A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like Maoecrystal V.

Caption: General workflow for the isolation and spectroscopic analysis of Maoecrystal V.

References

- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Natural Products | Bruker [bruker.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]

- 12. amherst.edu [amherst.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Unveiling the Architecture of Maoecrystal V: A Technical Guide to its X-ray Crystallography

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the X-ray crystallographic studies of Maoecrystal V, a complex diterpenoid first isolated from Isodon eriocalyx. This document details the experimental protocols for its crystallization and structural determination, presents a consolidated summary of its crystallographic data, and visualizes the experimental workflow.

Maoecrystal V, a natural product with a unique and intricate pentacyclic skeleton, has garnered significant attention in the scientific community. Its structure was definitively elucidated in 2004 through single-crystal X-ray diffraction. Since then, several research groups have accomplished the total synthesis of this challenging molecule, with X-ray crystallography serving as the ultimate confirmation of their synthetic achievements. This guide compiles and presents the key crystallographic data and methodologies from both the original isolation and subsequent synthetic efforts.

Crystallographic Data of Maoecrystal V

The following table summarizes the key quantitative data obtained from the single-crystal X-ray diffraction analysis of both the natural and synthetic Maoecrystal V. The data for the natural product corresponds to the initial structure determination, while the data for the synthetic versions are taken from the publications of various research groups that successfully synthesized the molecule.

| Parameter | Natural Maoecrystal V | Racemic Synthetic Maoecrystal V (Danishefsky, 2012) | Enantioselective Synthetic (-)-Maoecrystal V (Baran, 2016) | Enantioselective Synthetic (-)-Maoecrystal V (Zakarian/Davies, 2014) |

| CCDC No. | 249099[1] | Not explicitly stated | 1488011 | Not explicitly stated |

| Formula | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ | C₁₉H₂₂O₅ |

| Formula Weight | 330.37 | 330.37 | 330.37 | 330.37 |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁/c | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.953(2) | 13.106(3) | 7.953(2) | 7.952(2) |

| b (Å) | 12.383(4) | 10.499(2) | 12.382(4) | 12.382(4) |

| c (Å) | 16.294(5) | 12.233(3) | 16.294(5) | 16.294(5) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 108.79(3) | 90 | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1605.3(9) | 1592.5(6) | 1605.2(9) | 1605.0(8) |

| Z | 4 | 4 | 4 | 4 |

| Density (calc) (g/cm³) | 1.367 | 1.379 | 1.367 | 1.367 |

| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) | CuKα (λ = 1.54178 Å) | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) | 100(2) | 100(2) | 100(2) |

| R-factor (%) | 4.89 | 5.59 | 3.23 | 4.58 |

Experimental Protocols

The following sections provide detailed methodologies for the crystallization and X-ray diffraction analysis of Maoecrystal V as reported in key publications.

Crystallization of Natural Maoecrystal V

The original isolation and crystallization of Maoecrystal V was reported by Sun and coworkers in 2004. While the specific crystallization solvent system is not detailed in the primary publication, a general procedure for obtaining single crystals of natural products involves slow evaporation of a suitable solvent or solvent mixture. A common approach is to dissolve the purified compound in a solvent in which it is moderately soluble (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

Crystallization of Synthetic Maoecrystal V

The successful total syntheses of Maoecrystal V have provided more detailed protocols for obtaining X-ray quality crystals of the synthetic material.

-

Racemic (±)-Maoecrystal V (Danishefsky Group, 2012): Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the purified compound in a mixture of ethyl acetate and hexane.

-

Enantioselective (-)-Maoecrystal V (Baran Group, 2016): The final product was purified by silica gel chromatography. While the specific crystallization solvent is not explicitly stated in the main text, it is common practice to screen various solvent systems. A typical procedure involves dissolving the purified compound in a minimal amount of a relatively good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or heptane) until slight turbidity is observed. The solution is then allowed to stand undisturbed for crystal growth.

-

Enantioselective (-)-Maoecrystal V (Zakarian/Davies Groups, 2014): Single crystals were obtained by slow evaporation of a solution of the synthetic Maoecrystal V in a mixture of ethyl acetate and hexanes.

X-ray Data Collection and Structure Refinement

The general workflow for X-ray data collection and structure refinement is consistent across the different studies, employing standard crystallographic techniques.

-

Crystal Mounting: A suitable single crystal of Maoecrystal V is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and either a molybdenum (MoKα) or copper (CuKα) X-ray source. The data collection strategy usually involves a series of omega and phi scans to cover a significant portion of the reciprocal space.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined and refined from the positions of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using various crystallographic metrics.

Visualizing the Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the X-ray crystallography of Maoecrystal V and the logical relationship of the key crystallographic data.

References

Biosynthesis of ent-kaurane diterpenoids like Maoecrystal V

An In-Depth Technical Guide to the Biosynthesis of ent-Kaurane Diterpenoids and the Enigmatic Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, comprising over a thousand known compounds.[1] Predominantly isolated from terrestrial plants of families such as Lamiaceae (notably the genus Isodon), Asteraceae, and Euphorbiaceae, these molecules exhibit a wide array of potent biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] Their complex, polycyclic architecture is built upon a tetracyclic ent-kaurane skeleton, which serves as a scaffold for extensive oxidative modifications.

A particularly fascinating member of this family is Maoecrystal V. First isolated from the Chinese medicinal herb Isodon eriocalyx, Maoecrystal V possesses a highly rearranged and unique pentacyclic structure, formally described as a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[4][5] Its intricate architecture, featuring four contiguous quaternary stereocenters, has made it a formidable challenge and an attractive target for total synthesis.[6] While initially reported to have remarkable cytotoxicity against HeLa cells, this finding has been questioned by subsequent studies.[7][8][9] Regardless of its bioactivity, the biosynthetic origin of Maoecrystal V represents a captivating puzzle, involving complex skeletal rearrangements from a more conventional diterpenoid precursor.

This guide provides a detailed overview of the core biosynthetic pathway of ent-kaurane diterpenoids and delves into the proposed formation of Maoecrystal V, supported by experimental data and methodologies for researchers in the field.

Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of the foundational ent-kaurane skeleton is a two-stage cyclization process that converts the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into ent-kaurene. This process is catalyzed by a pair of diterpene synthases (DTS).

-

Formation of ent-Copalyl Diphosphate (ent-CPP) : The pathway begins with the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[10][11]

-

Formation of ent-Kaurene : The intermediate ent-CPP is then converted into the tetracyclic hydrocarbon ent-kaurene. This complex reaction, involving further cyclization and rearrangement, is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[10][12][13] In some fungi and lower plants, a single bifunctional enzyme (CPS/KS) can catalyze both steps.[14][15]

-

Structural Diversification : Following the formation of the ent-kaurene backbone, a vast array of decorative enzymes, primarily cytochrome P450 monooxygenases (P450s), introduce functional groups (e.g., hydroxyls, ketones, epoxides) at various positions.[16] These modifications, along with subsequent bond cleavages and rearrangements, are responsible for the immense structural diversity observed in the ent-kaurane family. P450s from the CYP71 and CYP76 clans, particularly the CYP71Z subfamily, are known to be involved in the specialized metabolism of diterpenoids in various plants.[17][18][19]

The general pathway is visualized in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 11. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 17. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Initial Biological Activity Screening of Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a structurally complex diterpenoid that was first isolated from the Chinese medicinal herb Isodon eriocalyx.[1] This plant has a history of use in folk medicine for treating various ailments, including inflammation and gastrointestinal disorders.[2] The intricate pentacyclic structure of Maoecrystal V, featuring a densely packed and highly oxidized scaffold, presented a significant challenge and an attractive target for total synthesis.[3] Initial reports of its potent and selective cytotoxic activity against human cancer cell lines sparked considerable interest in the scientific community, positioning it as a promising lead for anticancer drug development.[4] However, subsequent studies involving chemically synthesized Maoecrystal V have led to a re-evaluation of its biological activity, highlighting critical considerations in the field of natural product drug discovery. This guide provides a comprehensive overview of the initial biological activity screening of Maoecrystal V, presenting the available data, and discussing the pivotal findings that have shaped our current understanding of this molecule.

Quantitative Data on Cytotoxic Activity

The initial assessment of Maoecrystal V's biological activity focused on its effect on the proliferation of various human cancer cell lines. The data, presented below, reveals a significant discrepancy between the activity reported for the natural isolate and that of the synthetically derived compound.

Initially Reported Cytotoxicity of Natural Maoecrystal V

The first reports on Maoecrystal V described it as a potent cytotoxic agent with high selectivity for the HeLa human cervical cancer cell line.[4][5] The reported 50% inhibitory concentration (IC50) values were in the nanomolar range, suggesting a level of potency comparable to or greater than some established chemotherapeutic agents.[6]

| Compound | Cell Line | IC50 Value | Source |

| Maoecrystal V (Natural Isolate) | HeLa (Cervical Cancer) | ~20 ng/mL (~60 nM) | [2][4][5] |

| Maoecrystal V (Natural Isolate) | HeLa (Cervical Cancer) | 2.9 µg/mL | [7] |

| Maoecrystal V (Natural Isolate) | K562 (Leukemia), A549 (Lung Carcinoma), BGC-823 (Adenocarcinoma) | Activity was lower by at least 6 orders of magnitude compared to HeLa | [7] |

Re-evaluation with Synthetic Maoecrystal V

The significant synthetic efforts that followed the discovery of Maoecrystal V enabled a more rigorous evaluation of its biological properties. However, testing of the highly pure, synthetic Maoecrystal V yielded results that starkly contrasted with the initial findings. The synthetic compound was found to exhibit little to no cytotoxic activity across a broad panel of 32 different cancer cell lines, including the HeLa cell line against which it was initially reported to be highly potent.[6] This lack of activity in the synthetic sample suggests that the potent cytotoxicity observed in the original isolate may have been due to co-isolated impurities or potential issues with the initial screening assays.[6]

Cytotoxicity of Maoecrystal Isomers

In the course of synthetic studies, a non-natural isomer, Maoecrystal ZG, was created and evaluated for its cytotoxic potential. Interestingly, this isomer displayed cytotoxic activity against several cancer cell lines.[7]

| Compound | Cell Line | IC50 Value | Source |

| Maoecrystal ZG | K562 (Leukemia) | 2.9 µg/mL | [7] |

| Maoecrystal ZG | MCF7 (Breast Cancer) | 1.6 µg/mL | [7] |

| Maoecrystal ZG | A2780 (Ovarian Cancer) | 1.5 µg/mL | [7] |

It is noteworthy that the same study also reported that Maoecrystal ZG showed "virtually no growth inhibition at 10 μm concentration across the entire NCI-60 cell panel," which presents a contradiction within the source literature.[7]

Experimental Protocols

Detailed experimental protocols for the initial cytotoxicity screening of the natural Maoecrystal V isolate are not extensively described in the available literature. The primary focus of the publications has been on the isolation and structural elucidation, or the total synthesis of the compound. However, based on the reported IC50 values, the general methodology can be inferred.

General Cytotoxicity Assay Methodology

The cytotoxicity of a compound is typically assessed using in vitro assays that measure the viability of cancer cell lines after exposure to the compound. An IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The general steps for such an assay are as follows:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Maoecrystal V) and incubated for a specified period (typically 48-72 hours).

-

Viability Assessment: After incubation, a viability or proliferation assay is performed. Common methods include:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

SRB (Sulphorhodamine B) Assay: Measures total protein content, which is also proportional to cell number.

-

-

Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.

Visualizations

As there have been no studies elucidating the signaling pathways of Maoecrystal V due to the refutation of its biological activity, a diagram illustrating the generalized workflow for the validation of a bioactive natural product is provided below. This workflow is highly relevant for the target audience and encapsulates the key lesson from the Maoecrystal V story.

Figure 1: Generalized workflow for the validation of a bioactive natural product.

Conclusion

The story of Maoecrystal V serves as a crucial case study for the drug discovery community. While the initial reports of its potent anticancer activity generated significant excitement and spurred remarkable achievements in total synthesis, the subsequent re-evaluation with pure, synthetic material has convincingly demonstrated that Maoecrystal V itself is not a cytotoxic agent. This discrepancy underscores the absolute necessity of validating the biological activity of a natural product isolate with a chemically synthesized sample to rule out the possibility of activity arising from co-isolated impurities. For researchers, scientists, and drug development professionals, the journey of Maoecrystal V from a promising hit to a null finding is a powerful reminder of the rigor required in the path from natural product discovery to a validated therapeutic lead.

References

- 1. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 2. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Maoecrystal V: A Technical Overview of its Reported Cytotoxicity against HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reported cytotoxic effects of Maoecrystal V, a novel diterpenoid, against human cervical cancer (HeLa) cells. It summarizes the quantitative data from the original report, details a standard experimental protocol for assessing cytotoxicity, and illustrates relevant workflows and hypothetical signaling pathways.

Introduction

Maoecrystal V is a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic skeleton has attracted considerable attention from the synthetic chemistry community.[3] The initial report of its biological activity highlighted a potent and selective cytotoxicity towards HeLa cells, suggesting its potential as an anticancer agent.[4][5] However, subsequent studies involving the total synthesis of Maoecrystal V have questioned the initial findings, creating a degree of controversy surrounding its bioactivity.[3][6] This guide aims to present the available data and provide the technical framework for its further investigation.

Quantitative Cytotoxicity Data

The primary report on the cytotoxic activity of Maoecrystal V against HeLa cells presented a high level of potency. The reported 50% inhibitory concentration (IC50) values from the original and subsequent citing papers are summarized below. It is crucial to note the conflicting findings from later studies.

| Compound | Cell Line | Reported IC50 | Reference |

| Maoecrystal V | HeLa | 0.02 µg/mL (approx. 60 nM) | [1][2][4][5][6] |

| Cisplatin (Control) | HeLa | 0.99 µg/mL | [4][6] |

| Synthetic Maoecrystal V | Various Cancer Cell Lines | Virtually no cytotoxicity | [3] |

Experimental Protocols

The original 2004 publication by Li et al. lacks a detailed experimental protocol for the cytotoxicity assay performed.[4] Therefore, a standard and widely adopted method for assessing the cytotoxicity of compounds against adherent cell lines, the Sulforhodamine B (SRB) assay, is detailed below. This method is based on the measurement of cellular protein content and is a reliable way to determine cell viability.[7][8][9]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Preparation and Seeding:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest logarithmically growing cells using trypsin-EDTA.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into 96-well microtiter plates.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of Maoecrystal V in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Maoecrystal V. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48-72 hours.

3. Cell Fixation:

-

After the incubation period, gently remove the culture medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[7]

-

Incubate the plates at 4°C for 1 hour.[7]

4. Staining:

-

Wash the plates four to five times with slow-running tap water to remove the TCA.

-

Allow the plates to air dry completely at room temperature.

-

Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[7]

-

Incubate at room temperature for 30 minutes.[7]

5. Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

-

Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

6. Data Acquisition and Analysis:

-

Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[7][9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways

The specific signaling pathway through which Maoecrystal V was initially reported to exert its cytotoxic effects on HeLa cells has not been elucidated in the scientific literature. Given the potent cytotoxicity initially reported, it would be hypothesized to induce apoptosis. Below is a generalized diagram of a potential apoptosis signaling pathway that could be investigated for a cytotoxic compound.

Caption: Generalized Apoptosis Signaling Pathways.

Experimental Workflow

The following diagram illustrates the workflow for the Sulforhodamine B (SRB) cytotoxicity assay described in the experimental protocols section.

References

- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. scispace.com [scispace.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

The Stereochemical Blueprint of Maoecrystal V: A Guide to Its Quaternary Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, presents a formidable challenge in chemical synthesis due to its densely packed pentacyclic framework.[1][2] At the heart of this complexity lies a core featuring four contiguous quaternary stereocenters, a unique structural motif that has captivated the attention of the synthetic chemistry community. The absolute and relative stereochemistry of these centers was definitively established through single-crystal X-ray crystallography of the natural product and has been subsequently confirmed through multiple, elegant total syntheses. This guide provides a comprehensive overview of the stereochemical determination of Maoecrystal V's quaternary centers, detailing the key experimental methodologies and presenting critical data in a structured format.

Initial Stereochemical Assignment via X-ray Crystallography

The foundational understanding of Maoecrystal V's three-dimensional structure was established by Sun and coworkers in 2004.[3] The unambiguous assignment of the relative and absolute stereochemistry of the molecule, including its four contiguous quaternary centers, was achieved through single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of Maoecrystal V

-

Crystal Growth: A single crystal of Maoecrystal V suitable for X-ray diffraction is obtained, typically by slow evaporation of a solvent system (e.g., ethyl acetate and hexane).

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Absolute Stereochemistry Determination: For a chiral, enantiomerically pure natural product, the absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

The crystallographic data provides precise coordinates for each atom, defining the bond lengths, bond angles, and torsional angles that dictate the molecule's stereochemistry.

Confirmation of Stereochemistry through Total Synthesis

The stereochemical integrity of Maoecrystal V's quaternary centers has been rigorously confirmed through several total syntheses. These synthetic endeavors have not only validated the initial crystallographic assignment but have also showcased a variety of strategies for stereoselectively constructing these challenging all-carbon quaternary centers.

Danishefsky's Racemic Total Synthesis (2012)

The Danishefsky group's synthesis of (±)-Maoecrystal V utilized an intramolecular Diels-Alder (IMDA) reaction as a key step to construct the bicyclo[2.2.2]octane core.[4][5][6][7][8] The stereochemistry of the quaternary centers was established through a series of substrate-controlled reactions.

Key Stereocontrolling Step: Intramolecular Diels-Alder Reaction

-

Methodology: A highly functionalized precursor containing a diene and a dienophile was subjected to thermal conditions to induce an intramolecular Diels-Alder cycloaddition. The facial selectivity of this reaction was crucial for establishing the relative stereochemistry of the newly formed stereocenters.[4] Subsequent transformations, including epoxide rearrangements, were employed to install the final stereochemical features.[5]

Zakarian's Enantioselective Total Synthesis (2014)

The Zakarian group accomplished the first enantioselective total synthesis of (−)-Maoecrystal V, unequivocally confirming its absolute stereochemistry.[9][10] A key feature of their approach was an enantiodetermining C-H functionalization reaction.

Key Stereocontrolling Step: Chiral Auxiliary-Directed C-H Functionalization

-

Methodology: An early-stage chiral auxiliary-directed asymmetric C-H functionalization was used to construct a key benzofuran intermediate with high enantioselectivity.[9][10] This initial stereocenter then directed the stereochemical outcome of subsequent reactions, including the pivotal intramolecular Diels-Alder reaction that formed the bicyclo[2.2.2]octane core.[10]

Thomson's Enantioselective Total Synthesis (2014)

Thomson and coworkers developed a concise enantioselective synthesis of (−)-Maoecrystal V featuring an intermolecular Diels-Alder reaction.[11]

Key Stereocontrolling Step: Intermolecular Diels-Alder Reaction

-

Methodology: The synthesis involved a highly stereoselective intermolecular Diels-Alder reaction to construct the carbocyclic core. This was followed by an oxidative cycloetherification and an intramolecular Heck reaction to forge the complete pentacyclic framework.[11]

Baran's 11-Step Enantioselective Total Synthesis (2016)

The Baran group reported a highly efficient, 11-step enantioselective synthesis of (−)-Maoecrystal V.[12][13][14][15] Their strategy was inspired by the proposed biosynthesis and featured a key pinacol-type rearrangement.

Key Stereocontrolling Step: Pinacol Rearrangement

-

Methodology: A Grignard reagent was added to a ketone to generate an intermediate that, upon treatment with aqueous acid, underwent a pinacol rearrangement.[12][14] This step was instrumental in setting the C-9 bridgehead quaternary center of the bicyclo[2.2.2]octane system.[12] A subsequent enolate-based installation of a hydroxymethyl group at C-10 forged the final quaternary center.[12][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the stereochemistry of Maoecrystal V.

Table 1: Crystallographic Data for Maoecrystal V

| Parameter | Value | Reference |

| Formula | C₁₉H₂₂O₅ | [14] |

| Crystal System | Orthorhombic | Sun et al., Org. Lett.2004 , 6, 4327 |

| Space Group | P2₁2₁2₁ | Sun et al., Org. Lett.2004 , 6, 4327 |

| a (Å) | 8.856 | Sun et al., Org. Lett.2004 , 6, 4327 |

| b (Å) | 12.431 | Sun et al., Org. Lett.2004 , 6, 4327 |

| c (Å) | 14.789 | Sun et al., Org. Lett.2004 , 6, 4327 |

| Flack Parameter | ~0 | Confirmed by enantioselective syntheses |

Table 2: Specific Rotation of Synthetic Maoecrystal V

| Synthesis | Specific Rotation ([α]D) | Conditions | Reference |

| Baran (2016) | -98.2 | c 1.00, MeOH | [12] |

| Zakarian (2014) | -97.0 | c 0.5, CHCl₃ | Zakarian et al., J. Am. Chem. Soc.2014 , 136, 17738 |

| Thomson (2014) | -96.0 | c 0.1, CHCl₃ | Thomson et al., J. Am. Chem. Soc.2014 , 136, 17750 |

Visualization of Stereochemical Logic and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of stereochemical determination and the experimental workflows of key synthetic steps.

Caption: Logical flow of Maoecrystal V's stereochemical determination.

Caption: Key stereocontrolling steps in Baran's synthesis of (-)-Maoecrystal V.

Conclusion

The stereochemistry of Maoecrystal V's four contiguous quaternary centers has been unequivocally established through a combination of X-ray crystallography and multiple, independent total syntheses. The initial crystallographic analysis provided the definitive structural blueprint, which was subsequently validated by the successful construction of the natural product in both racemic and enantiomerically pure forms. The diverse and innovative strategies employed in these syntheses not only underscore the complexity of this natural product but also highlight the power of modern synthetic chemistry in addressing profound stereochemical challenges. The data and methodologies presented herein provide a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 6. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of (±)-Maoecrystal V [agris.fao.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Maoecrystal V: An ent-Kauranoid of Therapeutic Interest

Executive Summary: Maoecrystal V is a structurally complex polycyclic diterpenoid belonging to the ent-kauranoid family, a class of natural products known for their diverse biological activities. Isolated from the medicinal herb Isodon eriocalyx, Maoecrystal V garnered significant attention due to initial reports of potent and selective cytotoxic activity against human cancer cell lines.[1][2][3] This whitepaper provides a comprehensive technical overview of Maoecrystal V, including its chemical nature, reported biological activities, and the experimental methodologies used for its evaluation. It aims to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data and protocols, while also addressing the conflicting reports on its bioactivity that have emerged from subsequent studies.

Introduction to the ent-Kauranoid Family

The ent-kauranoids are a large group of diterpenoids characterized by a specific tetracyclic carbon skeleton. Over 600 individual diterpenoids have been isolated from plants of the Isodon genus, which have been used for centuries in traditional medicine for treating a range of ailments including bacterial infections, inflammation, and cancer.[4] These compounds exhibit a broad spectrum of biological activities, and their complex structures have made them compelling targets for total synthesis.[5] Maoecrystal V stands out as a particularly modified and structurally intricate member of this family, featuring a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[6] Its densely functionalized and compact architecture, with five highly congested rings and seven stereogenic centers, presents a significant synthetic challenge.[1][2]

Biological Activity of Maoecrystal V

The primary biological activity attributed to Maoecrystal V is its cytotoxicity, particularly against cancer cells. However, there are notable discrepancies in the scientific literature regarding its potency.

Initial Reports of Potent Cytotoxicity

Maoecrystal V was first reported to exhibit remarkable and selective inhibitory activity against the HeLa (human cervical cancer) cell line.[2][6] The initial study cited an impressive half-maximal inhibitory concentration (IC₅₀) of approximately 0.02 µg/mL (or 20 ng/mL).[1][2][3] This level of potency, especially when compared to a standard chemotherapeutic agent like cisplatin (IC₅₀ = 0.99 µg/mL against HeLa), generated considerable excitement and spurred numerous efforts in total synthesis.[6] The activity was reported to be highly selective, with virtually no inhibitory effect observed against other human tumor cell lines such as K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma).[2][4]

Re-evaluation and Contradictory Findings

Despite the promising initial data, subsequent studies involving chemically synthesized Maoecrystal V have failed to reproduce the potent cytotoxic effects. An 11-step enantioselective synthesis yielded sufficient quantities of the compound for broader testing, which revealed that Maoecrystal V exhibits "virtually no cytotoxicity in any cancer cell line tested".[6] Another full account of its enantioselective synthesis also noted that a synthetic isomer, maoecrystal ZG, showed no growth inhibition at 10 μM concentrations across the NCI-60 cell line panel, underscoring the questions surrounding the original bioactivity profile.[4] This discrepancy highlights the challenges in natural product research and the critical importance of confirming biological activities with authenticated synthetic material.[7][8][9]

Quantitative Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for Maoecrystal V and related compounds from various studies. The conflicting data are presented to provide a complete picture of the current state of knowledge.

| Compound | Cell Line | Reported IC₅₀ (µg/mL) | Reported IC₅₀ (nM) | Reference |

| Maoecrystal V | HeLa (Cervical) | 0.02 | ~60 | [2][3][6] |

| Maoecrystal V | K562 (Leukemia) | > 100 (Inactive) | - | [2] |

| Maoecrystal V | A549 (Lung) | > 100 (Inactive) | - | [2] |

| Maoecrystal V | BGC-823 (Gastric) | > 100 (Inactive) | - | [2] |

| Maoecrystal V (Synthetic) | HeLa (Cervical) | 2.9 | ~8780 | [4] |

| Maoecrystal Z (Isomer) | K562 (Leukemia) | 2.9 | - | [4] |

| Maoecrystal Z (Isomer) | MCF7 (Breast) | 1.6 | - | [4] |

| Maoecrystal Z (Isomer) | A2780 (Ovarian) | 1.5 | - | [4] |

| Cisplatin (Control) | HeLa (Cervical) | 0.99 | ~3300 | [6] |

Note: The molar mass of Maoecrystal V is approximately 330.36 g/mol .

Potential Mechanism of Action

While the cytotoxicity of Maoecrystal V is debated, the proposed mechanism for many cytotoxic ent-kauranoids involves the induction of apoptosis (programmed cell death). Apoptosis is typically mediated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-dependent) pathways. Both converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[10]

Although specific mechanistic studies on Maoecrystal V are scarce due to the conflicting bioactivity data, a generalized pathway for apoptosis induction by cytotoxic agents is illustrated below.

Key Experimental Methodologies

The evaluation of cytotoxic natural products relies on standardized in vitro assays. Below are detailed protocols for common methods used to determine the cytotoxic and apoptotic effects of compounds like Maoecrystal V.

General Cytotoxicity Screening Workflow

A typical workflow for assessing the cytotoxic potential of a novel compound involves initial screening followed by dose-response analysis to determine the IC₅₀ value.

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.[11]

Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Maoecrystal V (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with the test compound (at concentrations around the determined IC₅₀) for a specified period (e.g., 24 hours).

-

Cell Collection: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

Maoecrystal V serves as a compelling case study in natural product drug discovery. Its complex and unique ent-kauranoid structure initially made it a highly attractive target for synthesis, driven by reports of potent and selective anticancer activity.[3][5] However, the re-evaluation of its bioactivity using synthetic material has cast doubt on its therapeutic potential, highlighting a critical reproducibility issue in the field.[6][9]

For drug development professionals, this underscores the necessity of rigorous validation of initial findings. Future research should focus on:

-

Resolving the Bioactivity Discrepancy: Independent testing of both the natural isolate and authenticated synthetic samples under identical, standardized assay conditions is required to definitively clarify the cytotoxic potential of Maoecrystal V.

-

Exploring Other Biological Activities: The ent-kauranoid scaffold is associated with a wide range of effects. Screening Maoecrystal V in other assays (e.g., anti-inflammatory, antimicrobial, antiviral) may uncover alternative therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The various total syntheses of Maoecrystal V and its isomers provide a platform for creating novel analogues.[12] SAR studies could help identify the specific structural motifs responsible for any biological activity within this molecular framework.

References

- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. synthesis - Trustworthiness of IC50 values - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Architecture of a Complex Diterpenoid: Strategies and Routes for the Total Synthesis of Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally intricate diterpenoid isolated from Isodon eriocalyx, has captivated the attention of the synthetic chemistry community since its structure was elucidated. Its unique pentacyclic framework, featuring a congested core with multiple contiguous quaternary stereocenters, presents a formidable challenge in chemical synthesis. This document provides a detailed overview of the prominent strategies and routes developed for the total synthesis of Maoecrystal V, with a focus on the innovative approaches that have enabled the construction of this complex natural product.

Comparative Analysis of Synthetic Strategies

Several research groups have successfully completed the total synthesis of Maoecrystal V, each employing a distinct and insightful strategy. The approaches can be broadly categorized into two main classes: those relying on cycloaddition reactions, particularly the Diels-Alder reaction, to construct the core bicyclo[2.2.2]octane system, and a biomimetic approach centered around a key pinacol-type rearrangement. The following table summarizes the quantitative data from the most prominent total syntheses, offering a comparative perspective on their efficiency.

| Synthetic Strategy | Principal Investigator(s) | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions |

| Biomimetic Pinacol Rearrangement | Baran | Enantioselective | 11 | Not explicitly stated | Enantioselective Conjugate Addition, Pinacol Rearrangement, Aldol Addition |

| Intramolecular Diels-Alder | Danishefsky | Racemic | ~25 | Not explicitly stated | Intramolecular Diels-Alder (IMDA), Epoxide Rearrangement |

| C-H Functionalization / IMDA | Zakarian | Enantioselective | 26 | ~0.21 | Asymmetric C-H Functionalization, Intramolecular Diels-Alder (IMDA) |

| Intermolecular Diels-Alder | Thomson | Enantioselective | ~20 | Not explicitly stated | Baylis-Hillman, Sharpless Epoxidation, Heck Reaction, Intermolecular Diels-Alder |

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for the key transformations in the total synthesis of Maoecrystal V. The Baran synthesis is highlighted due to the availability of detailed step-by-step information.

Baran's Enantioselective Synthesis (2016)

This synthesis is notable for its brevity and its departure from the more common Diels-Alder strategies, instead drawing inspiration from the proposed biosynthesis of Maoecrystal V.[1]

Key Stage 1: Enantioselective Conjugate Addition

-

Reaction: To a solution of the TADDOL-derived phosphine-phosphite ligand and CuI·0.75DMS in a mixture of toluene and 2-methyltetrahydrofuran at -78 °C is added allylmagnesium bromide. After stirring, cyclohexenone is added dropwise.

-

Protocol: A flame-dried flask is charged with the specified ligand and copper salt, followed by the solvent mixture. The solution is cooled, and the Grignard reagent is added. After a brief stirring period, the enone is introduced. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

-

Yield: 80%[1]

Key Stage 2: Pinacol Rearrangement

-

Reaction: The Grignard reagent derived from a functionalized iodide is added to a bicyclic ketone intermediate. The resulting tertiary alcohol undergoes a pinacol-type rearrangement upon treatment with aqueous tosic acid at elevated temperatures.[1]

-

Protocol: To a solution of the iodide in toluene is added i-PrMgCl·LiCl at -78 °C to form the Grignard reagent. This solution is then added to a solution of the ketone. After the addition is complete, aqueous TsOH is added, and the reaction mixture is heated to 85 °C. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

Yield: 45%[1]

Key Stage 3: Late-Stage Cascade Reaction

-

Reaction: A late-stage intermediate is subjected to a one-pot, seven-step cascade to complete the synthesis of (-)-Maoecrystal V. This cascade involves epoxidation, epoxide opening, a 1,2-hydride shift, oxidation, and elimination.

-

Protocol: To a solution of the advanced olefin intermediate in acetone is added dimethyldioxirane (DMDO). The reaction is stirred at room temperature. After completion, the solvent is removed, and the residue is dissolved in acetonitrile. The solution is then treated with InI₃ and MgI₂. Following this, Dess-Martin periodinane is added. Finally, a buffered aqueous solution of Oxone is added to effect the final elimination. The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.

-

Yield: 76% (over 2 steps for the final cascade)

Danishefsky's Racemic Synthesis (2012)

This synthesis features a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core of Maoecrystal V.[2][3]

Key Stage: Intramolecular Diels-Alder Cyclization

-

Reaction: A triene precursor is heated to induce an intramolecular [4+2] cycloaddition, forming the core polycyclic system.

-

Protocol Summary: The synthesis of the IMDA precursor involves several steps to assemble the triene system. Once obtained, the precursor is dissolved in a high-boiling solvent such as toluene or xylene and heated to reflux. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography. The stereochemical outcome of this reaction is crucial and is often directed by the substitution pattern on the triene precursor.

Zakarian's Enantioselective Synthesis (2014)

The Zakarian group developed both racemic and enantioselective routes. The enantioselective approach utilizes a chiral auxiliary-directed C-H functionalization to establish the initial stereocenter.[4]

Key Stage: Asymmetric C-H Functionalization

-

Reaction: A rhodium catalyst is used to effect an enantioselective intramolecular C-H insertion of a diazoacetate in the presence of a chiral ligand or auxiliary.

-

Protocol Summary: The synthesis begins with the preparation of a diazoester substrate bearing a chiral auxiliary. This substrate is then treated with a rhodium catalyst, such as Rh₂(OAc)₄, in an inert solvent like dichloromethane. The reaction is typically run at room temperature or with gentle heating. The chiral auxiliary directs the C-H insertion to occur in a stereoselective manner, setting the absolute configuration of a key stereocenter. After the reaction, the catalyst is removed, and the product is purified. The chiral auxiliary is subsequently cleaved to reveal the enantiomerically enriched intermediate. The reported synthesis achieved an 84% ee for a key intermediate.[5]

Thomson's Enantioselective Synthesis (2014)

Thomson's strategy is highlighted by an intermolecular Diels-Alder reaction and a clever construction of the tetrahydrofuran ring.[6]

Key Stage: Intermolecular Diels-Alder Reaction

-

Reaction: A silyl enol ether dienophile reacts with nitroethylene in an intermolecular Diels-Alder cycloaddition to form the bicyclo[2.2.2]octane core.

-